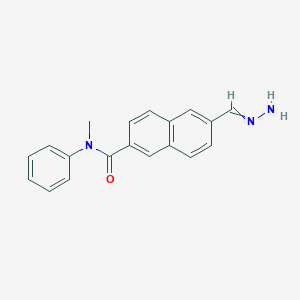

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide

Description

This compound belongs to the naphthalene carboxamide class, featuring a hydrazinylidenemethyl substituent at the 6-position and an N-methyl-N-phenyl carboxamide group at the 2-position. Its IUPAC name reflects the systematic nomenclature for formazan derivatives, where the hydrazinylidenemethyl group (H2N-N=CH-) arises from formazan parent structures .

Properties

CAS No. |

653604-28-5 |

|---|---|

Molecular Formula |

C19H17N3O |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

6-methanehydrazonoyl-N-methyl-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C19H17N3O/c1-22(18-5-3-2-4-6-18)19(23)17-10-9-15-11-14(13-21-20)7-8-16(15)12-17/h2-13H,20H2,1H3 |

InChI Key |

ICKSNLYPLCAUMI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-2-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-methyl-N-phenylformamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Carbamimidoyl-N-phenylnaphthalene-2-carboxamide (ID 675, )

- Key Differences :

- Replaces the hydrazinylidenemethyl group with a carbamimidoyl group (NH2-C(=NH)-).

- Retains the N-phenyl carboxamide but lacks the N-methyl substitution.

- Structural Implications: The carbamimidoyl group enhances hydrogen-bond donor capacity compared to the hydrazinylidenemethyl group, which may influence solubility or receptor binding . The absence of N-methylation in ID 675 could increase metabolic stability but reduce lipophilicity compared to the target compound.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()

- Key Differences: Pyrazine ring replaces the naphthalene core. Features a 2-hydroxy-acetylamino substituent with fluorophenyl groups, absent in the target compound.

- Synthetic Relevance: Both compounds employ carboxamide linkages but differ in coupling strategies. The pyrazine derivative uses HATU-mediated amidation in THF , whereas the target compound’s synthesis (inferred from nomenclature) likely involves hydrazone formation.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Substituent-Driven Reactivity

- The hydrazinylidenemethyl group in the target compound enables tautomerization (e.g., keto-enol or azo-hydrazone tautomers), a property absent in carbamimidoyl analogs. This dynamic behavior may facilitate metal coordination or pH-dependent solubility changes .

Biological Activity

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18N4O

- Molecular Weight : 306.37 g/mol

- InChI Key : [Specific InChI Key]

The compound exhibits its biological activity primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Properties : The compound scavenges free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Overview

Research has demonstrated several biological activities associated with 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide, including:

Anticancer Activity

- Cell Lines Tested : The compound has been tested on various cancer cell lines, including breast and colon cancer cells.

- Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- IC50 Values : Reported IC50 values range from 10 µM to 30 µM depending on the cell type.

Anti-inflammatory Effects

- In Vitro Studies : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In models of acute inflammation, administration of the compound resulted in reduced edema and leukocyte infiltration.

Antioxidant Activity

- DPPH Assay : The compound exhibited strong free radical scavenging activity with an IC50 value of 25 µg/mL.

- Oxidative Stress Markers : It significantly decreased levels of malondialdehyde (MDA) and increased glutathione (GSH) levels in treated cells.

Case Studies

- Study on Cancer Cell Lines

- A study evaluated the effectiveness of the compound against human breast cancer MCF-7 cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, with an observed increase in apoptotic cell markers.

- Inflammation Model

- In a murine model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory cytokine levels, suggesting potential therapeutic applications in autoimmune diseases.

Data Tables

| Biological Activity | IC50 Value | Cell Line/Model |

|---|---|---|

| Anticancer | 10 µM | MCF-7 (Breast) |

| Anti-inflammatory | 25 µg/mL | LPS-stimulated Macrophages |

| Antioxidant | 25 µg/mL | DPPH Assay |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.